Aldehyde Regiochemistry: 2-Formyl vs. 4-Formyl
The target compound places the formyl group at the sterically hindered 2-position of the phenyl ring adjacent to the ester linkage, whereas the commercial 4-formyl-2-methoxyphenyl analog (CAS 361472-61-9) locates the aldehyde at the electronically distinct 4-position . The 2-formyl substitution creates an ortho-disposed aldehyde–ester dyad that both sterically shields the carbonyl and enables intramolecular through-space interactions absent in the 4-formyl regioisomer . This regiochemical difference is expected to manifest in divergent Schiff base condensation rates with primary amines, altered metal-coordination geometries in o-vanillin-derived ligand systems, and differential HPLC retention behavior .
| Evidence Dimension | Aldehyde positional regiochemistry and electronic environment |
|---|---|
| Target Compound Data | 2-formyl (ortho to ester) + 6-methoxy; TPSA = 52.6 Ų |
| Comparator Or Baseline | 4-Formyl-2-methoxyphenyl thiophene-2-carboxylate (CAS 361472-61-9): 4-formyl (para to ester) + 2-methoxy |
| Quantified Difference | Ortho vs. para aldehyde placement; TPSA difference not reported for comparator. Molecular formula and MW identical (C₁₃H₁₀O₄S, 262.28 g/mol) but predicted logP and dipole moment differ owing to regioisomerism . |
| Conditions | Structural analysis by SMILES comparison: Target COC1=CC=CC(=C1OC(=O)C2=CC=CS2)C=O vs. Comparator 4-formyl-2-methoxy substitution pattern |
Why This Matters
Procurement of the correct regioisomer is critical when the ortho-aldehyde reactivity or steric profile is mechanistically required in a synthetic route; use of the 4-formyl analog may result in failed condensation or altered regioselectivity.
